(2Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile
CAS No.: 478248-57-6
Cat. No.: VC7270032
Molecular Formula: C23H14Cl3N3
Molecular Weight: 438.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478248-57-6 |
|---|---|
| Molecular Formula | C23H14Cl3N3 |
| Molecular Weight | 438.74 |
| IUPAC Name | (Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile |
| Standard InChI | InChI=1S/C23H14Cl3N3/c1-14-3-2-10-29-21(12-17(13-27)16-6-9-19(25)20(26)11-16)22(28-23(14)29)15-4-7-18(24)8-5-15/h2-12H,1H3/b17-12+ |
| Standard InChI Key | XWEXFTCZYSUZCI-SFQUDFHCSA-N |
| SMILES | CC1=CC=CN2C1=NC(=C2C=C(C#N)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Introduction
The compound (2Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This specific compound is a derivative of imidazo[1,2-a]pyridine, which is a fused heterocyclic ring system consisting of an imidazole ring fused to a pyridine ring. The presence of a 4-chlorophenyl group and an 8-methyl group on the imidazo[1,2-a]pyridine moiety, along with a 3,4-dichlorophenyl group attached to a prop-2-enenitrile chain, contributes to its unique structure and potential pharmacological properties.
Biological Activities
Compounds containing the imidazo[1,2-a]pyridine moiety are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . While specific data on (2Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile is limited, related compounds have shown promising results in biological screenings. For example, compounds with similar structures have demonstrated significant antibacterial and antifungal activities against various pathogens .
Spectroscopic and Analytical Data
The characterization of such compounds typically involves spectroscopic techniques like IR, NMR, and mass spectrometry. For related compounds, IR spectra often show bands for C=O stretching near 1650 cm^-1 and aromatic C-H stretching around 3060 cm^-1 . NMR spectra would likely reveal chemical shifts indicative of the aromatic protons and the prop-2-enenitrile chain.
| Spectroscopic Feature | Expected Data |
|---|---|
| IR (C=O stretching) | ~1650 cm^-1 |
| IR (aromatic C-H stretching) | ~3060 cm^-1 |
| NMR (Ar-CH3) | ~2.70 δ ppm |
| NMR (CH=CH-) | ~7.50-8.15 δ ppm |
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